

# physical characteristics of 4-Butyl-3-nitrobenzoic acid

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## Compound of Interest

Compound Name: 4-Butyl-3-nitrobenzoic acid

Cat. No.: B15305174

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An in-depth technical guide on the physical and spectroscopic characteristics of **4-Butyl-3-nitrobenzoic acid**, designed for researchers, scientists, and professionals in drug development. This document provides a summary of its key physical properties, detailed experimental protocols for their determination, and a logical workflow for characterization.

## Physicochemical Properties

**4-Butyl-3-nitrobenzoic acid** is a substituted aromatic carboxylic acid. Its chemical structure, featuring a butyl group and a nitro group on the benzoic acid core, dictates its physical and chemical behavior. Below is a summary of its key properties.

Table 1: Physical and Chemical Properties of **4-Butyl-3-nitrobenzoic acid**

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>4</sub>
Molecular Weight	223.23 g/mol
Melting Point	129-133 °C
Boiling Point	398.3±27.0 °C (Predicted)
Appearance	Solid
pKa	3.56±0.10 (Predicted)
LogP	2.94 (Predicted)

## Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of a chemical compound.

Table 2: Spectroscopic Data for **4-Butyl-3-nitrobenzoic acid**

Technique	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 8.65 (d, J=2.0 Hz, 1H), 8.35 (dd, J=8.2, 2.0 Hz, 1H), 7.61 (d, J=8.2 Hz, 1H), 3.01 (t, J=7.7 Hz, 2H), 1.70 (m, 2H), 1.43 (m, 2H), 0.97 (t, J=7.4 Hz, 3H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 170.1, 150.2, 137.9, 134.1, 131.9, 126.8, 125.0, 32.9, 30.2, 22.3, 13.8
IR Spectroscopy	Characteristic peaks expected around 2500-3300 cm <sup>-1</sup> (O-H stretch of carboxylic acid), 1700 cm <sup>-1</sup> (C=O stretch), 1530 and 1350 cm <sup>-1</sup> (N-O stretches of nitro group)

## Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectroscopic characteristics of a novel compound such as **4-Butyl-3-nitrobenzoic acid**.

## Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

- Capillary tubes
- Melting point apparatus (e.g., Mel-Temp)
- Mortar and pestle
- Spatula

Procedure:

- Ensure the sample of **4-Butyl-3-nitrobenzoic acid** is completely dry.
- Grind a small amount of the sample into a fine powder using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate initially, until the temperature is about 15-20 °C below the expected melting point (129-133 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
- The recorded range is the melting point of the sample. A narrow range (e.g., < 2 °C) is indicative of high purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Apparatus:

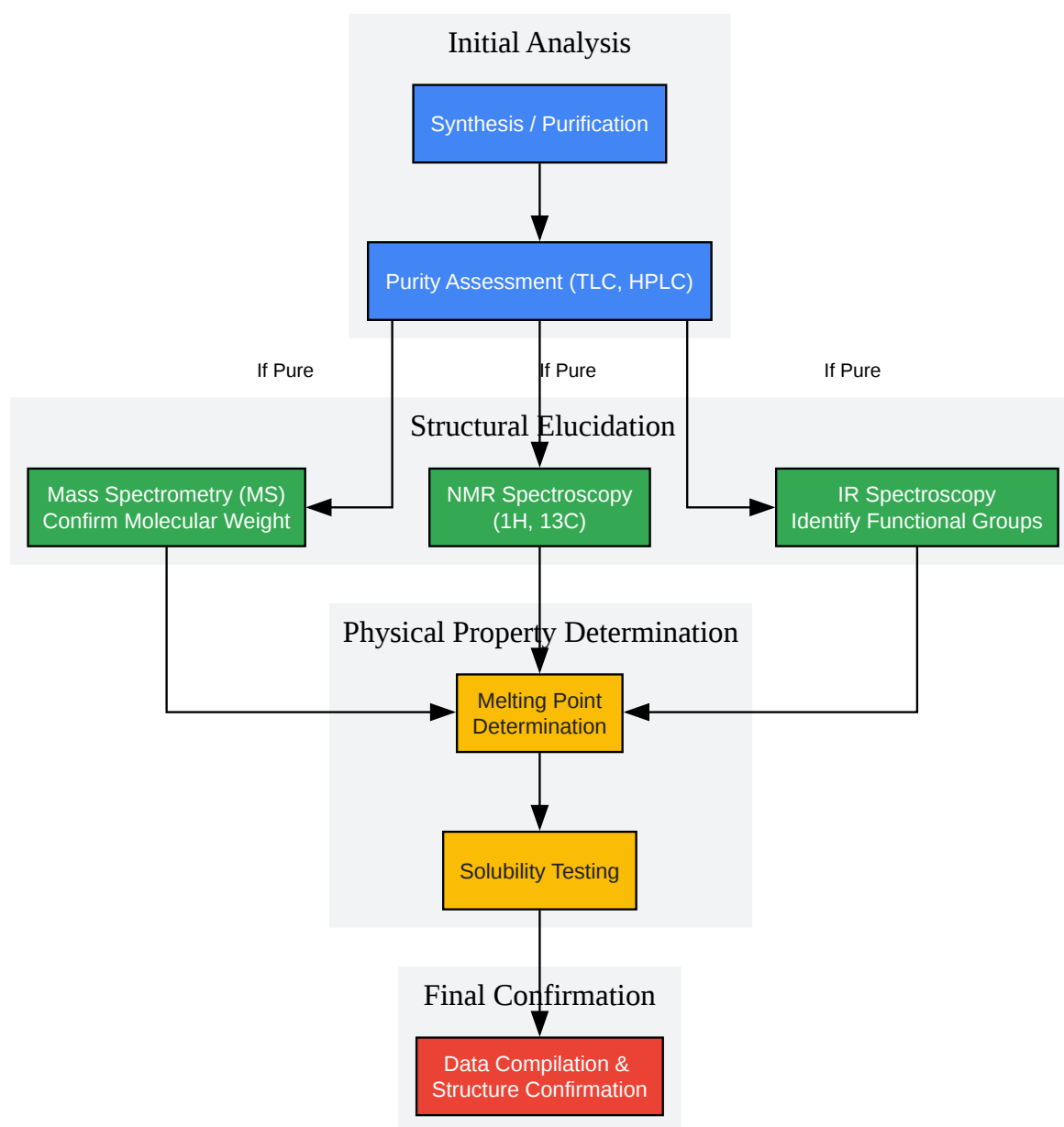
- NMR spectrometer (e.g., 400 MHz)
- 5 mm NMR tubes
- Volumetric flasks and pipettes
- Deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ )
- Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

- Accurately weigh approximately 5-10 mg of **4-Butyl-3-nitrobenzoic acid**.
- Dissolve the sample in ~0.7 mL of  $\text{CDCl}_3$  containing 0.03% TMS in a clean, dry vial.
- Transfer the solution to an NMR tube.
- Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
- Acquire the  $^1\text{H}$  NMR spectrum, ensuring proper shimming for field homogeneity. Typical parameters include a  $90^\circ$  pulse angle and a relaxation delay of 1-2 seconds.
- Acquire the  $^{13}\text{C}$  NMR spectrum. This will require a larger number of scans due to the lower natural abundance of  $^{13}\text{C}$ .
- Process the raw data (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum and assign chemical shifts (in ppm) relative to the TMS signal at 0 ppm.

## Characterization Workflow

The following diagram illustrates a standard workflow for the physicochemical and structural characterization of a newly synthesized or isolated chemical entity like **4-Butyl-3-nitrobenzoic acid**.



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Caption: Workflow for the Characterization of a Chemical Compound.

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